Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis-
Overview
Description
Ethanol, 2,2’-[(4-amino-2-nitrophenyl)imino]bis- is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and functional groups. The compound is characterized by the presence of amino and nitro groups attached to a phenyl ring, which is further connected to ethanol moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2’-[(4-amino-2-nitrophenyl)imino]bis- typically involves a multi-step process. One common method includes the reaction of 4-fluoro-3-nitroaniline with ethylene oxide to produce 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline. This intermediate is then reacted with monoethanolamine to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[(4-amino-2-nitrophenyl)imino]bis- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium ethoxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction typically produces amino derivatives.
Scientific Research Applications
Ethanol, 2,2’-[(4-amino-2-nitrophenyl)imino]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role as an antimicrobial agent.
Industry: Utilized in the manufacture of various industrial products, including coatings and adhesives
Mechanism of Action
The mechanism of action of ethanol, 2,2’-[(4-amino-2-nitrophenyl)imino]bis- involves its interaction with molecular targets through its functional groups. The amino and nitro groups can participate in hydrogen bonding, electrostatic interactions, and redox reactions. These interactions can affect various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2,2’-[(4-nitrophenyl)imino]bis-: Similar structure but lacks the amino group, which affects its reactivity and applications.
Ethanol, 2,2’-[(4-amino-3-nitrophenyl)imino]bis-: A closely related compound with slight differences in the position of the nitro group.
Uniqueness
Ethanol, 2,2’-[(4-amino-2-nitrophenyl)imino]bis- is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[4-amino-N-(2-hydroxyethyl)-2-nitroanilino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c11-8-1-2-9(10(7-8)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKFATMCEGPAPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])N(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621243 | |
Record name | 2,2'-[(4-Amino-2-nitrophenyl)azanediyl]di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34572-45-7 | |
Record name | 2,2'-[(4-Amino-2-nitrophenyl)azanediyl]di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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